(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine
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Overview
Description
Pyrazolo[3,4-d]pyrimidines are a type of nitrogen-containing heterocyclic compounds. They are considered as privileged core skeleton in the biologically active compounds and like a bioisostere of natural purine .
Synthesis Analysis
The synthesis of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group has been reported. The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple ring structures and various functional groups. The core structure is a pyrazolo[3,4-d]pyrimidine, which is a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis
These compounds can undergo various chemical reactions, including cycloaddition reactions of 1,3-dipolar organic azide and terminal alkyne in the presence of Cu (I) catalyst .Scientific Research Applications
Antitumor and Antimicrobial Activities
Novel N-arylpyrazole-containing enaminones were synthesized, demonstrating significant cytotoxic effects against human breast and liver carcinoma cell lines, indicating potential antitumor applications. Additionally, some products showed antimicrobial activity, underlining their dual application potential (Riyadh, 2011).
Research on pyrazolo[1,5-a]pyrimidines highlights their antimetabolite properties in purine biochemical reactions, with noted antitrypanosomal activity. This suggests their usefulness in creating pharmaceutical compounds aimed at treating trypanosomiasis (Abdelriheem et al., 2017).
Cognitive Impairment Treatment
- A diverse set of 3-aminopyrazolo[3,4-d]pyrimidinones was studied for their role as phosphodiesterase 1 (PDE1) inhibitors. One compound, identified as ITI-214, showed promising results in Phase I clinical development for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, demonstrating the compound's potential in addressing neurodegenerative and neuropsychiatric diseases (Li et al., 2016).
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Compounds with similar structures have been reported to inhibit their targets by binding to the active site, thereby preventing the target from performing its function .
Biochemical Pathways
Given its potential role as a cdk2 inhibitor, it may affect cell cycle regulation pathways .
Result of Action
Similar compounds have been reported to inhibit cell proliferation and induce apoptosis in cancer cell lines .
Safety and Hazards
properties
IUPAC Name |
1-methyl-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5/c1-7(2)4-11-9-8-5-14-15(3)10(8)13-6-12-9/h5-7H,4H2,1-3H3,(H,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBHIPFIIIVWHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C2C=NN(C2=NC=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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